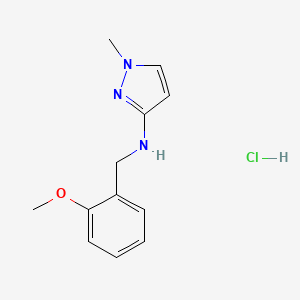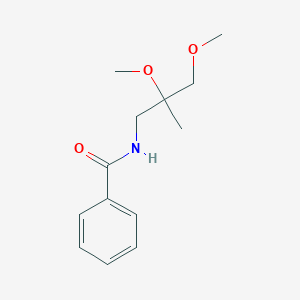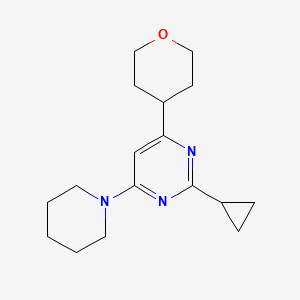![molecular formula C12H14ClF2N3 B15113590 1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113590.png)
1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a difluorophenyl group and a pyrazolylmethyl group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced to the pyrazole ring through alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Difluorophenyl Intermediate: The difluorophenyl group is prepared by fluorination of a suitable phenyl precursor using reagents like sulfur tetrafluoride.
Coupling Reaction: The final step involves coupling the difluorophenyl intermediate with the pyrazolylmethylamine under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and enzyme activities.
Industrial Applications: The compound is evaluated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- 1-(2,5-Difluorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
- 1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Comparison:
- Structural Differences: The position of the fluorine atoms and the substitution on the pyrazole ring can significantly affect the compound’s properties.
- Unique Features: 1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H14ClF2N3 |
|---|---|
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
N-[(2,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-17-11(4-5-16-17)8-15-7-9-6-10(13)2-3-12(9)14;/h2-6,15H,7-8H2,1H3;1H |
Clé InChI |
RNOHQAJKCLJRGV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113507.png)
![4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113512.png)
![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113542.png)
![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113549.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113553.png)
![3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15113562.png)

![6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B15113569.png)


![3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15113573.png)

